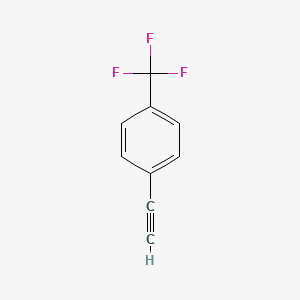

1-Ethynyl-4-(trifluoromethyl)benzene

説明

Significance of the Trifluoromethyl Moiety in Organic Chemistry

The trifluoromethyl (-CF₃) group is a highly influential substituent in organic chemistry, largely due to its unique physicochemical properties. mdpi.combohrium.com Its presence on a molecule can significantly alter lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

Key characteristics of the trifluoromethyl group include:

High Electronegativity : The -CF₃ group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and deactivate aromatic rings toward certain reactions. mdpi.comwikipedia.org This property can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation. mdpi.com This stability is a crucial tool for medicinal chemists aiming to increase the half-life of drug candidates by blocking metabolic hotspots. mdpi.com

Increased Lipophilicity : The introduction of a -CF₃ group generally increases the lipophilicity (fat-solubility) of a molecule. mdpi.comnih.gov This can improve membrane permeability and facilitate the transport of drug candidates to their targets. mdpi.com

These attributes have led to the incorporation of the trifluoromethyl group into numerous pharmaceuticals, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Role of Ethynyl (B1212043) Functional Group in Synthetic Transformations

The ethynyl group (–C≡CH), the functional group of a terminal alkyne, is a versatile and powerful tool in modern organic synthesis. nih.gov Its linear, rod-like geometry and the high reactivity of its carbon-carbon triple bond allow it to participate in a wide array of chemical transformations. sci-hub.seresearchgate.net

The ethynyl group is prized for its utility in:

Cross-Coupling Reactions : Terminal alkynes are key participants in various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.

Cycloaddition Reactions : The ethynyl group readily undergoes cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is used to form triazoles for applications in drug discovery and bioconjugation. tcichemicals.com

Structural Rigidity : The linear geometry of the alkyne bond allows it to act as a rigid spacer or linker between two molecular fragments, a feature that is widely exploited in the design of functional materials and complex drug molecules. sci-hub.seresearchgate.net

Acidity of Terminal Proton : The proton on a terminal alkyne is weakly acidic (pKa ≈ 25), allowing for its removal by a suitable base to form an acetylide anion. sci-hub.se This nucleophile can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes or ketones.

Bioisosterism : The ethynyl group can serve as a bioisostere for a range of other functional groups, including phenyl, cyano, and iodo groups, due to its comparable size, π-system, and weak hydrogen bonding capacity. sci-hub.se

The acetylene (B1199291) group has been a privileged structural feature in medicinal chemistry since the mid-20th century and is found in a wide range of therapeutic agents. sci-hub.seresearchgate.net

Historical Context and Evolution of Research on 1-Ethynyl-4-(trifluoromethyl)benzene

The development of fluorinated phenylacetylenes like this compound is rooted in two parallel streams of chemical history: the rise of organofluorine chemistry and the extensive exploration of acetylene chemistry.

The field of organofluorine chemistry began to flourish in the late 19th and early 20th centuries. A significant milestone was the work of Frédéric Swarts in 1898, who developed methods for creating aromatic compounds with fluorinated side chains, such as the benzotrifluoride (B45747) (-C₆H₅CF₃) core. nih.gov Industrial methods for producing such compounds using reagents like hydrogen fluoride (B91410) (HF) were established in the 1930s, paving the way for the wider availability of trifluoromethyl-substituted aromatics. nih.gov

Concurrently, the synthetic utility of the acetylene group gained widespread recognition, particularly in medicinal chemistry, following the launch of the Journal of Medicinal Chemistry in 1959. researchgate.net Chemists began to exploit its unique structural and reactive properties in drug design.

The convergence of these fields led to interest in molecules that contained both fluorine and alkyne functionalities. In the late 1970s and 1980s, significant research interest emerged in fluorinated polyacetylenes for their predicted electronic and optical properties. springernature.com Studies on the polymerization of various fluorine-containing phenylacetylenes were published during this period, indicating that the synthesis and characterization of these monomers were active areas of investigation. acs.org It was within this context of growing interest in fluorinated materials and the established utility of phenylacetylene (B144264) building blocks that this compound emerged as a valuable and versatile compound for synthetic chemists.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKBMZQCDBHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402209 | |

| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-31-7 | |

| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Ethynyl 4 Trifluoromethyl Benzene

Direct Synthesis Routes

Direct synthesis routes focus on the formation of the aryl-alkyne bond in a single key step, typically starting from a halogenated benzene (B151609) derivative and an acetylene (B1199291) source.

Among the most powerful tools for constructing C(sp²)-C(sp) bonds, palladium-catalyzed cross-coupling reactions are the predominant methods for synthesizing 1-ethynyl-4-(trifluoromethyl)benzene.

The Sonogashira reaction is the cornerstone for the synthesis of this compound. wikipedia.org This reaction involves the coupling of an aryl halide, most commonly 4-iodo- or 4-bromo-(trifluoromethyl)benzene, with a terminal alkyne. wikipedia.orglibretexts.org To generate the terminal alkyne product, a protected acetylene equivalent, such as trimethylsilylacetylene (TMSA), is often used. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Following the initial coupling to produce 1-(trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene, a subsequent deprotection step is required to remove the trimethylsilyl group. This is commonly achieved under mild conditions using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in a solvent like methanol or tetrahydrofuran (THF). researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne Source | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Iodo-4-(trifluoromethyl)benzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Toluene/Water | 60°C | High |

Note: Yields are generalized from typical Sonogashira reactions; specific yields for this exact transformation may vary based on precise conditions. The initial product requires a subsequent deprotection step.

The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net

The Palladium Cycle:

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

Oxidative Addition: The aryl halide (e.g., 4-iodo-(trifluoromethyl)benzene) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate (complex B). wikipedia.org

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species (formed in the copper cycle), transferring the alkyne group to the palladium center and forming complex C. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

The Copper Cycle:

The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate (complex F). wikipedia.org

This copper acetylide then participates in the transmetalation step with the palladium complex, regenerating the copper(I) salt. wikipedia.org

The synergy between the two cycles allows the reaction to proceed under mild conditions, often at room temperature. wikipedia.orglibretexts.org

To overcome some limitations of the traditional Sonogashira reaction, such as the use of a potentially problematic copper co-catalyst, alternative strategies have been developed. A prominent alternative is the copper-free Sonogashira coupling.

This variation has been successfully applied to the synthesis of related compounds, demonstrating its feasibility for producing this compound. acs.org In a typical copper-free protocol, the reaction of an aryl halide like 1-iodo-4-(trifluoromethyl)benzene with a terminal alkyne is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and an organic or inorganic base, completely omitting the copper salt. acs.org

Table 2: Example of Copper-Free Sonogashira Conditions

| Aryl Halide | Alkyne | Palladium Catalyst | Ligand | Base | Solvent | Temperature |

|---|

Note: This table is based on the synthesis of a closely related derivative, 1-(Phenylethynyl)-4-(trifluoromethyl)benzene, and illustrates a viable copper-free method. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule is critically dependent on the availability and purity of its precursors. Halogenated trifluoromethylbenzenes are the key intermediates for the cross-coupling reactions described above.

4-Iodo-(trifluoromethyl)benzene is the most reactive and commonly used precursor for the Sonogashira coupling due to the high reactivity of the carbon-iodine bond in the oxidative addition step. nih.gov While commercially available, it can be synthesized in the laboratory, typically from 4-(trifluoromethyl)aniline.

The standard laboratory synthesis involves a Sandmeyer-type reaction. The process begins with the diazotization of the amino group of 4-(trifluoromethyl)aniline using sodium nitrite (NaNO₂) in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C). The resulting diazonium salt is then treated with an aqueous solution of potassium iodide (KI), which decomposes the diazonium salt and introduces the iodine atom onto the aromatic ring to yield 4-iodo-(trifluoromethyl)benzene.

Other related intermediates, such as 4-bromo-(trifluoromethyl)benzene, can be synthesized via similar diazotization-Sandmeyer procedures using copper(I) bromide (CuBr) instead of potassium iodide.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodo-(trifluoromethyl)benzene |

| 4-Bromo-(trifluoromethyl)benzene |

| Trimethylsilylacetylene (TMSA) |

| 1-(Trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene |

| Tetrabutylammonium fluoride (TBAF) |

| Potassium carbonate |

| Methanol |

| Tetrahydrofuran (THF) |

| Triethylamine |

| Diisopropylamine |

| Toluene |

| Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| 1-(Phenylethynyl)-4-(trifluoromethyl)benzene |

| Phenylacetylene (B144264) |

| Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂) |

| cataCXium A |

| Cesium carbonate (Cs₂CO₃) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| 4-(Trifluoromethyl)aniline |

| Sodium nitrite (NaNO₂) |

| Sulfuric acid |

| Potassium iodide (KI) |

Introduction of the Ethynyl (B1212043) Group via Silyl (B83357) Protection/Deprotection

The synthesis of terminal alkynes, such as this compound, often requires a strategic approach to introduce the reactive ethynyl group. A common and effective method involves the use of a silyl-protected acetylene derivative, which prevents unwanted side reactions of the terminal alkyne's acidic proton. This protection/deprotection strategy typically involves a cross-coupling reaction to form the carbon-carbon bond, followed by the removal of the silyl group to yield the desired terminal alkyne.

Trimethylsilylacetylene (TMSA) is a widely used reagent for introducing a protected ethynyl group onto an aromatic ring. The trimethylsilyl (TMS) group serves as a robust protecting group that is stable under various reaction conditions but can be removed selectively when needed. The most common method for coupling TMSA with an aryl halide, such as 1-halo-4-(trifluoromethyl)benzene, is the Sonogashira cross-coupling reaction.

The Sonogashira reaction is a powerful tool for forming sp-sp² carbon-carbon bonds and is typically catalyzed by a combination of a palladium complex and a copper(I) salt. In a typical procedure for the synthesis of the intermediate, 1-[(trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene, an aryl halide like 1-iodo-4-(trifluoromethyl)benzene is reacted with trimethylsilylacetylene. The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide, in a basic solvent system such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N). The base is crucial as it neutralizes the hydrogen halide formed during the catalytic cycle.

A specific experimental protocol involves suspending 1-iodo-4-(trifluoromethyl)benzene, bis(triphenylphosphine)palladium dichloride, and CuI in a mixture of THF and Et₃N. After degassing the mixture, trimethylsilylacetylene is added, and the reaction is heated. Following the reaction, a standard workup and purification by column chromatography yield the silyl-protected product, 1-[(trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene. The reaction proceeds without the loss of the silyl group.

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Substrate | 1-Iodo-4-(trifluoromethyl)benzene |

| Alkyne | Reagent | Trimethylsilylacetylene (TMSA) |

| Palladium Catalyst | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) |

| Base/Solvent | Reaction Medium | Triethylamine (Et₃N) / Tetrahydrofuran (THF) |

Base-Mediated Desilylation: A very common and straightforward method for the protiodesilylation of trimethylsilylacetylenes is the use of a mild base such as potassium carbonate (K₂CO₃) in methanol (MeOH). This method is often efficient, yielding the terminal alkyne in high yields after a simple workup procedure. The reaction involves stirring the silyl-protected alkyne with a catalytic amount of potassium carbonate in methanol at room temperature.

Fluoride-Mediated Desilylation: Fluoride ions have a high affinity for silicon, making fluoride-based reagents effective for cleaving silicon-carbon bonds. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a common reagent for this purpose, especially for more sterically hindered silyl groups.

Silver-Catalyzed Desilylation: Silver(I) salts can also catalyze the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. A procedure using catalytic amounts of silver nitrate (AgNO₃) has been described, which avoids the use of other potentially problematic reagents. This method can offer good chemoselectivity, leaving other silyl ether protecting groups intact.

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Base-Mediated | Potassium Carbonate (K₂CO₃) / Methanol (MeOH) | Room temperature | Mild, inexpensive, high yield |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) / Tetrahydrofuran (THF) | Room temperature | Effective for hindered groups |

| Silver-Catalyzed | Silver Nitrate (AgNO₃) | Varies | Good chemoselectivity |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.

One key area for improvement is the Sonogashira coupling reaction. Traditional Sonogashira protocols often use copper as a co-catalyst, which can be toxic and require removal from the final product. The development of copper-free Sonogashira reactions represents a significant green advancement. These methods often utilize specialized palladium catalysts and ligands that facilitate the catalytic cycle without the need for copper, thereby reducing heavy metal waste.

The choice of solvent is also a critical aspect of green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener solvents, or moving towards solvent-free reactions, can drastically reduce the environmental impact of the synthesis. For the Sonogashira coupling, exploring alternative solvents with better environmental, health, and safety profiles is an active area of research.

Scale-Up Considerations and Industrial Synthesis

Transitioning a laboratory-scale synthesis to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound, several factors require careful consideration.

Catalyst Selection and Loading: On an industrial scale, the cost and efficiency of the palladium catalyst are paramount. While highly active catalysts may be used in the lab, a more cost-effective and robust catalyst might be necessary for large-scale production. Reducing catalyst loading without compromising reaction time and yield is a key goal. The use of heterogeneous catalysts or recyclable homogeneous catalysts could also be considered to simplify purification and reduce costs.

Reaction Conditions and Safety: The exothermic nature of the Sonogashira reaction must be managed on a large scale to ensure proper heat dissipation and prevent thermal runaway. This involves careful control of reagent addition rates and efficient reactor cooling. Furthermore, the use of flammable solvents like THF and amines like triethylamine requires appropriate safety infrastructure to handle large volumes.

Downstream Processing and Purification: Purification by column chromatography, common in laboratory settings, is often impractical and expensive for large quantities. Alternative purification methods such as crystallization, distillation, or extraction must be developed to isolate the final product with the required purity. The removal of residual palladium and copper from the active pharmaceutical ingredient is a critical step that must be validated.

Continuous Flow Processing: A modern approach to industrial synthesis is the use of continuous flow chemistry. In a flow process, reagents are continuously pumped through a reactor where they mix and react. This technology offers several advantages for the synthesis of this compound, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. A flow system could be designed to perform the Sonogashira coupling and subsequent desilylation in a continuous, automated fashion.

Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl 4 Trifluoromethyl Benzene

Alkynylation and Arylation Reactions

1-Ethynyl-4-(trifluoromethyl)benzene serves as a competent substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction facilitates the covalent joining of the alkyne with an azide-containing molecule to form a stable 1,2,3-triazole ring. The process is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govresearchgate.net

The catalytic cycle begins with the coordination of a copper(I) species to the terminal alkyne, which significantly lowers the pKa of the acetylenic proton, enabling its deprotonation by a mild base to form a copper(I) acetylide intermediate. researchgate.net This acetylide then reacts with the azide (B81097) partner in a stepwise manner, proceeding through a six-membered copper-containing intermediate before undergoing ring contraction and protonolysis to release the triazole product and regenerate the copper(I) catalyst. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the electronic properties of the alkyne but does not inhibit its participation in the cycloaddition. Phenylacetylenes bearing both electron-donating and electron-withdrawing groups readily undergo CuAAC with azides like benzyl (B1604629) azide. beilstein-journals.org

The reaction's robustness allows it to proceed in a variety of solvents, including aqueous media, and it tolerates a wide array of functional groups, making it a powerful tool for applications in medicinal chemistry, bioconjugation, and materials science. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield | Ref. |

|---|---|---|---|---|---|---|

| This compound | Benzyl Azide | CuI (1 mol%) / Et₃N | Cyrene™ | 30 °C | Good to Excellent | beilstein-journals.org |

| Phenylacetylenes | Benzyl Azide | CuI (0.5 mol%) | Liquid Ammonia | Room Temp. | >99% | researchgate.net |

| Terminal Alkynes | Organic Azides | CuSO₄ / Sodium Ascorbate | H₂O / tBuOH | Room Temp. | High | mdpi.com |

Note: The table presents typical conditions for CuAAC reactions involving arylacetylenes. Yields are generally reported as high for this class of reactions.

The dimerization of terminal aryl alkynes can proceed through several pathways, with one of the most common being a homocoupling reaction to form symmetrical 1,3-diynes. This transformation, often referred to as Glaser coupling or Eglinton coupling, can be catalyzed by copper salts, frequently in the presence of a palladium co-catalyst and an oxidant. For this compound, this reaction leads to the formation of 1,4-bis(4-(trifluoromethyl)phenyl)buta-1,3-diyne.

While direct head-to-tail dimerization to form an enyne is another possible outcome, the formation of the symmetrical diyne via oxidative coupling is a well-established reactivity pattern. The resulting product, 1,2-bis(4-(trifluoromethyl)phenyl)ethyne (B3046120) (a constitutional isomer of the enyne dimer), is a recognized chemical entity. nih.gov This type of dimerization involves the oxidative coupling of two terminal alkyne molecules, resulting in a new carbon-carbon bond between the two terminal alkyne carbons.

The stereo- and regioselective synthesis of conjugated enynes, particularly (E)-1,4-diaryl-1,3-enynes, is a significant objective in organic synthesis. While direct catalytic head-to-tail dimerization of terminal alkynes can be challenging to control, alternative multi-step, single-pot methods have been developed to achieve high selectivity.

One such efficient procedure involves a sequence of protodesilylation followed by a Sonogashira cross-coupling reaction. researchgate.net This method starts with an (E)-1-aryl-2,4-bis(trimethylsilyl)but-1-en-3-yne precursor. A chemoselective protodesilylation removes the silyl (B83357) group at the 4-position, generating a terminal enyne intermediate in situ. This intermediate then undergoes an aerobic, copper-free Sonogashira cross-coupling with an aryl halide. This approach allows for the synthesis of a wide range of (E)-1,4-diaryl-2-silyl-1,3-enynes with aryl groups in a mutual syn position, which corresponds to the (E)-configuration of the final desilylated product. researchgate.net Although this is not a direct dimerization of this compound, it represents a key strategy for accessing the target (E)-1,4-diaryl-1,3-enyne structure with high stereochemical control.

Hydroalkynylation is a class of reactions involving the formal addition of a C-H bond across a carbon-carbon triple bond. The palladium-catalyzed hydroalkynylation of alkynyl thioethers with terminal acetylenes represents a method for the synthesis of substituted 1,3-enynes. researchgate.net In these reactions, a terminal alkyne, such as a derivative of this compound, acts as the coupling partner that adds across the activated triple bond of the alkynyl thioether. This process demonstrates the utility of terminal acetylenes as reagents for constructing complex enyne frameworks with high regio- and stereocontrol. researchgate.net

Another related transformation is hydroarylation, which involves the addition of an aryl C-H bond across a multiple bond. While direct hydroarylation of this compound is not extensively documented, the principles of such additions are established for other unsaturated systems, often proceeding via activation of the C-H bond by a transition metal catalyst or under acidic conditions. nih.gov

Palladium-Catalyzed Dimerization of Aryl Alkynes

Addition Reactions to the Triple Bond

The hydroboration of this compound is an addition reaction where a boron-hydride bond adds across the alkyne. This reaction is highly valuable as the resulting vinylboron compounds are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. rsc.org The hydroboration of terminal alkynes typically proceeds with high regio- and stereoselectivity. The boron atom adds to the terminal, less sterically hindered carbon (anti-Markovnikov addition), and the addition of the B-H bond occurs in a syn-fashion across the triple bond. This results in the exclusive formation of the (E)-alkenylborane product. ajuronline.org

While hydroborating agents like catecholborane can be used, they often require elevated temperatures. rsc.org Pinacolborane is more stable but less reactive, often necessitating a catalyst. ajuronline.org Research has shown that 9-borabicyclo[3.3.1]nonane (9-BBN) can effectively catalyze the hydroboration of terminal aromatic alkynes with pinacolborane. This catalytic system is compatible with a range of para-substituted aromatic alkynes bearing both electron-donating and electron-withdrawing groups, providing moderate to good yields of the desired (E)-alkenylboronic acid pinacol (B44631) esters. ajuronline.org

| Substrate (p-Substituted Phenylacetylene) | Hydroborating Agent | Catalyst | Temperature | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| Phenylacetylene (B144264) | Pinacolborane (1.2 equiv) | 9-BBN (20 mol%) | 65 °C | (E)-2-Phenylethenylboronic acid pinacol ester | 76% | ajuronline.org |

| p-Methylphenylacetylene | Pinacolborane (1.2 equiv) | 9-BBN (20 mol%) | 65 °C | (E)-2-(p-Tolyl)ethenylboronic acid pinacol ester | 71% | ajuronline.org |

| p-Methoxyphenylacetylene | Pinacolborane (1.2 equiv) | 9-BBN (20 mol%) | 65 °C | (E)-2-(4-Methoxyphenyl)ethenylboronic acid pinacol ester | 73% | ajuronline.org |

| Methyl 4-ethynylbenzoate | Pinacolborane (1.2 equiv) | 9-BBN (20 mol%) | 65 °C | Methyl 4-((E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate | 49% | ajuronline.org |

Note: This table demonstrates the scope of the 9-BBN catalyzed hydroboration for various substituted terminal aromatic alkynes, which is directly applicable to this compound.

Reactions with Ethanol (B145695) to Form α,β-Alkynyl Esters

Detailed research findings and mechanistic pathways for the direct reaction of this compound with ethanol to form α,β-alkynyl esters are not extensively detailed in the reviewed scientific literature. While the formation of esters from alcohols is a fundamental organic transformation, the specific conditions and catalytic systems required for this particular conversion involving a terminal alkyne have not been explicitly documented.

Cycloaddition Reactions

A significant cycloaddition reaction involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole analogues. The reaction joins the terminal alkyne functionality of this compound with an organic azide (R-N₃).

The mechanism is understood to proceed through a stepwise pathway rather than a concerted cycloaddition. rsc.org A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, first reacts with the terminal alkyne to form a copper(I) acetylide intermediate. rsc.orgnih.gov This activation lowers the pKa of the acetylenic proton and facilitates the subsequent steps. rsc.org The copper acetylide then coordinates with the azide, leading to the formation of a six-membered cupro-metallacycle intermediate. rsc.org This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. rsc.org

The reaction is highly reliable and tolerates a wide variety of functional groups on the azide partner. rsc.org For instance, the reaction of this compound with benzyl azide proceeds with excellent efficiency. kit.edu

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Example

| Alkyne | Azide | Catalyst | Conditions | Product | Yield | Reference |

|---|

Metal-Catalyzed Transformations

The selective incorporation of deuterium (B1214612) at the terminal position of alkynes is a valuable transformation for mechanistic studies and isotopic labeling. Ruthenium-based catalysts have been developed for the efficient mono-deuteration of terminal alkynes using deuterium oxide (D₂O) as the deuterium source. acs.org

A notable system employs a Ruthenium(II) pincer complex. acs.org The proposed mechanism involves the formation of a ruthenium-acetylide intermediate through the reaction of the catalyst with the terminal alkyne. This process is facilitated by an amine-amide metal-ligand cooperation within the pincer ligand framework. acs.org Subsequent reaction with D₂O leads to the cleavage of the Ru-acetylide bond, incorporating a single deuterium atom onto the terminal carbon and regenerating the active catalyst. acs.org This method is highly selective for the terminal C-H bond, leaving the rest of the molecule, such as the trifluoromethylphenyl group of this compound, untouched. While this specific substrate has not been explicitly reported, the methodology is applicable to a range of terminal alkynes. acs.orgnih.govacs.org

The [2+2+2] cyclotrimerization of alkynes catalyzed by transition metals is a powerful, atom-economical method for synthesizing substituted benzene (B151609) rings. nih.govacs.org Rhodium catalysts are particularly effective for this transformation. nih.gov When this compound is used as the substrate, this reaction can produce a mixture of 1,2,4- and 1,3,5-tris(4-(trifluoromethyl)phenyl)benzene regioisomers.

The generally accepted mechanism for rhodium-catalyzed cyclotrimerization begins with the oxidative cyclization of two alkyne molecules with a Rh(I) center to form a rhodacyclopentadiene intermediate. nih.govnih.gov The third alkyne molecule then coordinates to this intermediate. nih.gov Subsequently, the reaction can proceed via two main pathways: insertion of the third alkyne into a Rh-C bond to form a rhodacycloheptatriene, or a [4+2] cycloaddition between the rhodacyclopentadiene and the third alkyne. rsc.org Both pathways culminate in reductive elimination, which releases the substituted benzene product and regenerates the active Rh(I) catalyst. nih.gov

For unsymmetrical alkynes like this compound, the regioselectivity of the cyclotrimerization is a key challenge. acs.org The electronic properties of the alkyne substituent play a crucial role in directing the outcome. acs.org As the trifluoromethyl group is strongly electron-withdrawing, it influences the stability of the intermediates and the transition states, thereby affecting the ratio of the 1,2,4- and 1,3,5-substituted products. acs.org

Nickel has emerged as an abundant and cost-effective alternative to palladium for various cross-coupling reactions. rsc.org One of the most relevant nickel-catalyzed transformations for this compound is the Sonogashira coupling reaction, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net

In a nickel-catalyzed Sonogashira coupling, this compound would react with an aryl halide (e.g., Ar-Br, Ar-Cl) to yield a disubstituted alkyne product, Ar-C≡C-C₆H₄-CF₃. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Ni(0) species, followed by deprotonation of the alkyne by a base to form an acetylide. Transmetalation of the acetylide group to the nickel center, often assisted by a copper co-catalyst, and subsequent reductive elimination yields the final product and regenerates the Ni(0) catalyst. researchgate.net

The development of specific ligands, such as bipyridines, has been crucial in enabling the use of more challenging and economically attractive aryl bromides and chlorides as substrates. researchgate.net Research has demonstrated the successful coupling of various alkynes with trifluoromethyl-substituted aryl bromides using a nickel-bipyridine catalytic system, highlighting the compatibility of this functionality with the reaction conditions. researchgate.net

Radical Reactions and Electrochemistry

The presence of the ethynyl (B1212043) group in this compound makes it a substrate for various radical-mediated transformations. The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the electron density of the triple bond, thereby affecting its reactivity towards radical species.

Radical additions to the carbon-carbon triple bond are a key feature of the reactivity of this compound. These reactions typically proceed via a chain mechanism involving the initiation, propagation, and termination steps. For instance, the addition of a trifluoromethyl radical (•CF₃) to the alkyne can lead to the formation of a vinyl radical intermediate. The stability of this intermediate is a crucial factor in determining the reaction's feasibility and outcome. The electron-withdrawing nature of the para-trifluoromethylphenyl group can influence the regioselectivity of the radical addition.

While specific studies on the radical reactions of this compound are not extensively detailed in the available literature, general principles of radical additions to alkynes can be applied. The reaction of various radical species with the triple bond can lead to the formation of highly functionalized vinyl compounds.

The electrochemical behavior of this compound is also of significant interest, particularly in the context of materials science for the development of conductive polymers. Electrochemical polymerization of phenylacetylene derivatives can lead to the formation of conjugated polymers with interesting electronic and optical properties. The trifluoromethyl group is expected to influence the oxidation and reduction potentials of the monomer and the properties of the resulting polymer.

Table 1: Postulated Radical Addition Reactions of this compound

| Radical Species (R•) | Reagent Source | Reaction Type | Potential Product Structure |

| Trifluoromethyl (•CF₃) | Togni's Reagent, CF₃I | Radical Addition | CF₃-CH=C(R)-C₆H₄-CF₃ |

| Thiyl (•SR) | R-SH | Radical Addition | R-S-CH=CH-C₆H₄-CF₃ |

| Silyl (•SiR₃) | R₃SiH | Radical Hydrosilylation | R₃Si-CH=CH-C₆H₄-CF₃ |

This table presents hypothetical reaction outcomes based on the general reactivity of alkynes, as specific experimental data for this compound was not available in the reviewed literature.

Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the para-position of the ethynylbenzene core has profound effects on the molecule's reactivity and stability. acs.org

The strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl group is the primary driver of its influence on the reactivity of this compound. acs.org The three highly electronegative fluorine atoms pull electron density away from the benzene ring and, subsequently, from the ethynyl group. This polarization of the molecule has several important consequences:

Increased Acidity of the Acetylenic Proton: The electron withdrawal by the trifluoromethyl group increases the acidity of the terminal acetylenic hydrogen, making it more susceptible to deprotonation by a base. This facilitates its participation in reactions such as Sonogashira coupling and other C-C bond-forming reactions that proceed via an acetylide intermediate.

Activation towards Nucleophilic Attack: The electron-deficient nature of the carbon-carbon triple bond in this compound enhances its susceptibility to nucleophilic attack. This makes the compound a good substrate for reactions such as the addition of nucleophiles to the alkyne.

Modification of Benzene Ring Reactivity: The trifluoromethyl group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.

Increased Chemical Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are highly stable, making the group resistant to metabolic degradation and chemical attack under many reaction conditions. ossila.com This stability is often imparted to the entire molecule.

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule. ossila.com This property is particularly important in the design of bioactive compounds, as it can improve their membrane permeability and bioavailability.

Modulation of Reactivity: As discussed, the electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the ethynyl group towards certain reaction types (e.g., nucleophilic additions) while potentially decreasing it for others (e.g., electrophilic additions). This allows for a degree of control and selectivity in synthetic transformations. The presence of the trifluoromethyl group can also influence the regioselectivity of reactions occurring at the triple bond.

Table 2: Influence of the Trifluoromethyl Group on the Properties of this compound

| Property | Effect of the Trifluoromethyl Group | Consequence |

| Electronic Properties | Strong electron-withdrawing (-I effect) | Increased acidity of the acetylenic proton; Activation of the alkyne towards nucleophilic attack. |

| Chemical Stability | High C-F bond strength | Increased resistance to chemical and metabolic degradation. |

| Lipophilicity | Increased | Enhanced solubility in nonpolar solvents; Potential for improved biological membrane permeability. |

| Reactivity | Modulates reactivity of the ethynyl group and the benzene ring | Can enhance selectivity in certain chemical transformations. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-ethynyl-4-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy have been employed to characterize its distinct structural features.

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic and ethynyl (B1212043) protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a singlet at approximately 7.59 ppm. rsc.org Another observation in the same solvent recorded the aromatic protons as a doublet at 7.56 ppm with a coupling constant (J) of 0.4 Hz. rsc.org The terminal ethynyl proton gives rise to a singlet at 3.19 ppm. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Reference |

|---|---|---|---|---|

| 7.59 | s | - | Ar-H | rsc.org |

| 7.56 | d | 0.4 | Ar-H | rsc.org |

| 3.19 | s | - | ≡C-H | rsc.org |

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and ethynyl carbons. The aromatic carbons appear at chemical shifts of 132.32, 125.30, and 125.26 ppm. The two ethynyl carbons are observed at 100.06 and 97.33 ppm. rsc.org

| Chemical Shift (δ) [ppm] | Assignment | Reference |

|---|---|---|

| 132.32 | Ar-C | rsc.org |

| 125.30 | Ar-C | rsc.org |

| 125.26 | Ar-C | rsc.org |

| 100.06 | ≡C | rsc.org |

| 97.33 | ≡C | rsc.org |

The presence of the trifluoromethyl group is confirmed by ¹⁹F NMR spectroscopy. In CDCl₃, a single resonance is observed at approximately -62.85 ppm, which is characteristic of a CF₃ group attached to a benzene (B151609) ring. rsc.org Another reported value in the same solvent is -62.73 ppm. rsc.org

| Chemical Shift (δ) [ppm] | Assignment | Reference |

|---|---|---|

| -62.85 | -CF₃ | rsc.org |

| -62.73 | -CF₃ | rsc.org |

While experimental NMR data provides the definitive structural characterization of this compound, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. These theoretical calculations can aid in the assignment of complex spectra and provide a deeper understanding of the electronic structure of the molecule. However, a specific study directly correlating the experimental NMR data of this compound with computational predictions has not been found in the surveyed literature. General studies have shown that with appropriate functionals and basis sets, DFT calculations can achieve good agreement with experimental NMR data for a wide range of organic molecules. rug.nlresearcher.life

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. While specific HRMS data for the parent molecule this compound was not found in the search results, this technique would be expected to confirm the molecular formula of C₉H₅F₃, which has a calculated exact mass of approximately 170.0343 g/mol .

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The presence of the trifluoromethyl group is typically confirmed by strong absorption bands in the 1100-1200 cm⁻¹ region. nii.ac.jp In the context of a platinum(II) organometallic complex synthesized using this compound, the ν(-CF3) vibrations were observed at 1120 and 1163 cm⁻¹. nii.ac.jp

Further insight into the vibrational modes can be gleaned from the IR spectrum of a quinolizinium (B1208727) hexafluorophosphate (B91526) derivative of this compound. amazonaws.com This derivative exhibits a characteristic peak for the C≡C triple bond stretch at 2224 cm⁻¹. amazonaws.com Aromatic C-H stretching is observed at 3121 cm⁻¹, while aliphatic C-H stretching appears at 2926 cm⁻¹. amazonaws.com The spectrum also shows bands at 1636, 1410, 1326, 1133, 834, and 558 cm⁻¹, corresponding to various bending and stretching vibrations within the molecule. amazonaws.com While this data is for a derivative, it provides valuable information on the expected vibrational frequencies for the parent compound. A product listing for this compound also confirms the availability of an authentic infrared spectrum, although the specific data is not provided. fishersci.ca

Table 1: Characteristic IR Absorption Bands for this compound and a Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) | Source Compound |

|---|---|---|

| Aromatic C-H Stretch | 3121 | 1-(4-Trifluoromethyl-phenylethynyl)-quinolizinium hexafluorophosphate amazonaws.com |

| Aliphatic C-H Stretch | 2926 | 1-(4-Trifluoromethyl-phenylethynyl)-quinolizinium hexafluorophosphate amazonaws.com |

| C≡C Stretch | 2224 | 1-(4-Trifluoromethyl-phenylethynyl)-quinolizinium hexafluorophosphate amazonaws.com |

| C-F Stretch (ν(-CF₃)) | 1163, 1120 | Platinum(II) bis-(trimethylsilyl)ethynyl-phenanthroline organometallic complex nii.ac.jp |

UV-Vis Spectroscopy

The electronic absorption properties of this compound have been characterized by UV-Vis spectroscopy. The spectrum is influenced by the π-conjugated system of the molecule. For highly conjugated compounds, the absorption spectra typically display a pattern of multiple absorption bands. researchgate.net The band at the longest wavelength is generally attributed to a π-π* charge transfer transition. researchgate.net

For this compound, a maximum absorption wavelength (λmax) has been reported at 249 nm when measured in ethanol (B145695). chemicalbook.com This absorption is characteristic of the electronic transitions within the substituted benzene ring and the ethynyl group.

Table 2: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent |

|---|

X-ray Photoelectron Spectroscopy (XPS)

As of the current literature survey, no specific X-ray Photoelectron Spectroscopy (XPS) data for this compound has been reported. This analytical technique would be valuable for determining the elemental composition and chemical states of the carbon, fluorine, and hydrogen atoms within the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of molecules. For 1-Ethynyl-4-(trifluoromethyl)benzene, DFT calculations would provide significant insights into its geometry, orbital energies, and charge distribution. These calculations typically involve selecting a functional (like B3LYP or PBE0) and a basis set (such as 6-31G*) to approximate the solutions to the Schrödinger equation.

Geometry optimization is a fundamental DFT procedure to determine the lowest energy structure of a molecule. For this compound, this process would calculate the bond lengths, bond angles, and dihedral angles that correspond to a stable equilibrium state. This would confirm the planarity of the benzene (B151609) ring and the linear geometry of the ethynyl (B1212043) group, while also defining the precise orientation of the trifluoromethyl group relative to the aromatic ring. However, specific optimized geometric parameters from DFT calculations for this compound are not available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. An analysis for this compound would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. Typically, the HOMO would be localized on the electron-rich ethynyl and benzene ring portions, while the electron-withdrawing trifluoromethyl group would influence the LUMO's distribution. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not documented.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red) around the triple bond of the ethynyl group and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack. Positive potential (colored blue) would be expected around the hydrogen atoms. Such a map provides a visual guide to the molecule's reactive sites, but a specific, calculated MEP surface for this compound is not publicly available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a relatively small and rigid molecule like this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or within a larger molecular assembly. These simulations could provide insights into its conformational dynamics, though significant conformational changes are not expected for this structure. Detailed MD simulation studies focusing on this compound have not been found in the literature.

Quantum Chemical Calculations for Electronic Properties

Beyond HOMO/LUMO analysis, other quantum chemical calculations can determine a range of electronic properties. These include ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness, all of which could be derived from DFT calculations. These properties are essential for predicting the compound's behavior in chemical reactions and its potential use in materials science. However, a dedicated study reporting these calculated electronic properties for this compound is not present in the available scientific record.

Solvent Effects Modeling (e.g., PCM)

The properties and behavior of a molecule can change significantly in the presence of a solvent. The Polarizable Continuum Model (PCM) is a common method to simulate these effects by representing the solvent as a continuous dielectric medium. Applying PCM to this compound would allow for the calculation of its properties, such as its optimized geometry and electronic transition energies, in various solvents. This is crucial for predicting its behavior in solution-phase reactions. While PCM is a standard computational tool, specific studies modeling the solvent effects on this particular compound are not documented.

Structure-Activity Relationship (SAR) Studies via Computational Methods

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound as a primary compound or scaffold. SAR and QSAR are computational methodologies used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. These studies employ molecular descriptors—such as electronic, steric, and hydrophobic properties—to build mathematical models that can predict the activity of novel compounds. nih.govmdpi.com

Typically, a computational SAR study involves:

Dataset Compilation: Assembling a series of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model. physchemres.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. physchemres.org

While the 1-ethynyl-4-(trifluoromethyl)phenyl moiety is utilized in the structure of more complex molecules, dedicated computational studies analyzing how systematic structural modifications to this specific fragment influence activity are not publicly available. Therefore, no detailed research findings or data tables on the structure-activity relationships of this compound, as determined by computational methods, can be provided at this time. This suggests that the exploration of this particular chemical space through computational SAR modeling is an area that remains to be investigated in published research.

Applications in Advanced Materials Science

Polymer Chemistry and Material Engineering

The incorporation of 1-Ethynyl-4-(trifluoromethyl)benzene into polymer structures is a key strategy for developing materials with superior performance characteristics. The presence of the trifluoromethyl group is particularly influential, contributing to properties such as thermal stability, chemical inertness, and hydrophobicity.

Synthesis of Polymers with Enhanced Thermal and Chemical Resistance

Polymers derived from monomers containing trifluoromethyl and ethynyl (B1212043) groups are known for their high thermal stability and resistance to chemical degradation. The strong carbon-fluorine bond and the rigid aromatic structure contribute to these desirable properties, making them suitable for applications in demanding environments, such as in the electronics and automotive industries. While specific data on the homopolymer of this compound is not extensively detailed in publicly available literature, the general characteristics of fluorinated polyacetylenes suggest that polymers incorporating this monomer would exhibit enhanced thermal and chemical resistance. The polymerization of the ethynyl group can lead to a conjugated polymer backbone, which further contributes to thermal stability.

Fluorinated polymers, as a class, are recognized for their exceptional chemical resistance and thermal stability. sigmaaldrich.com The introduction of fluorine atoms into a polymer backbone generally enhances its stability due to the high energy of the C-F bond. sigmaaldrich.com This makes the resulting materials resistant to a wide range of chemicals and capable of withstanding higher temperatures without degradation.

Polymerization of Ethynyl-Containing Monomers

The polymerization of phenylacetylene (B144264) and its derivatives is a well-established field, with various catalysts, including those based on rhodium and molybdenum, being employed to produce high molecular weight polymers. acs.orgresearchgate.net These polymerization reactions can be controlled to yield polymers with specific structures and properties. The ethynyl group of this compound serves as the reactive site for polymerization, allowing it to be incorporated into polymer chains.

A notable application of this compound is in the formulation of Polymer Network Liquid Crystals (PNLCs). These composite materials, consisting of a polymer network dispersed within a liquid crystal medium, are of interest for display and photonics applications. The properties of PNLCs can be finely tuned by altering the composition and structure of the polymer network.

Research has demonstrated that the addition of this compound to PNLC systems can significantly reduce both the operating voltage and hysteresis, which are critical parameters for display performance. When used as a monomer, replacing a portion of the standard monomer, the operating voltage of the PNLC device can be substantially lowered. For instance, in a system with a total polymer content of 5 wt%, replacing 1 wt% of the conventional monomer with this compound resulted in a 63.1% reduction in operating voltage and a decrease in hysteresis to 0.18 V. acs.org

The introduction of this compound as a diluent can also favorably impact the rotational viscosity of the PNLC system. It has been shown that with an appropriate concentration of this compound, the equivalent rotational viscosity of the polymer network liquid crystal can be reduced to a level similar to that of the pure liquid crystal. acs.org This reduction in viscosity can contribute to faster switching times for the liquid crystal device. The fluorine atoms in the molecule are thought to reduce the surface tension, which in turn lessens the interaction between the polymer network and the liquid crystal molecules. acs.org This can lead to a decrease in the anchoring energy at the polymer-liquid crystal interface, further contributing to the observed reduction in operating voltage and hysteresis.

Research Findings on this compound in PNLCs

The following interactive table summarizes the experimental results of incorporating this compound (ETB) into a Polymer Network Liquid Crystal system containing the liquid crystal E7, the monomer RM257, and the photoinitiator RG184.

| Role of ETB | Concentration of ETB (wt%) | Total Polymer Content (wt%) | Operating Voltage Reduction | Hysteresis (V) |

| Monomer | 1 | 5 | 63.1% | 0.18 |

| Diluent | 1 | 5 (RM257) | 51.5% | 0.38 |

Table 1. Effects of this compound on the electro-optical properties of a Polymer Network Liquid Crystal device. acs.org

Synthesis of Stereoregular Poly(phenylacetylene)s

The synthesis of stereoregular polymers from substituted phenylacetylenes is a significant area of research due to the potential applications of these materials in fields such as optoelectronics and energy. The polymerization of this compound, a ring-substituted phenylacetylene derivative, can be achieved using rhodium(I) catalysts. rsc.org

Recent studies have demonstrated that cationic rhodium(I) complexes bearing N-functionalized hemilabile phosphine (B1218219) ligands are highly efficient in catalyzing the polymerization of various ring-substituted phenylacetylene derivatives. This process yields highly stereoregular poly(phenylacetylenes) with a cis-transoidal configuration, characterized by very high molar mass and moderate dispersities. rsc.org The electronic properties of the substituent on the phenyl ring have a strong influence on the catalytic activity. Phenylacetylene derivatives with electron-withdrawing substituents, such as the trifluoromethyl group in this compound, have been observed to polymerize at a faster rate than those with electron-donating substituents. rsc.org

The resulting polymers are characterized by their high molecular weights, often reaching the megadalton range, and their linear structure. The stereoregular nature of the polymer chain, with a consistent cis-transoidal geometry, is a key feature that influences the material's bulk properties. rsc.orgresearchgate.net

Table 1: Polymerization of Substituted Phenylacetylenes

| Monomer | Catalyst System | Resulting Polymer | Key Findings |

|---|---|---|---|

| Phenylacetylene derivatives (including those with electron-withdrawing groups like -CF₃) | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | Highly stereoregular poly(phenylacetylenes) with cis-transoidal configuration | Electron-withdrawing substituents increase the rate of polymerization. rsc.org |

| Phenylacetylene | Rh(I) catalyst | Megadalton poly(phenylacetylenes) | Achieves very high molecular weights. rsc.org |

| 1-Ethynyl-4-methoxybenzene | Rh(I) catalyst | Ultra-high molecular weight poly(phenylacetylene)s (Mₙ of 1.70 × 10⁶) | Demonstrates the influence of substituent on molecular weight. rsc.org |

Functionalization of Nanomaterials (e.g., CNTs)

The functionalization of nanomaterials, such as carbon nanotubes (CNTs), is crucial for tailoring their properties and integrating them into various applications. beilstein-journals.org The covalent functionalization of CNTs involves the formation of a chemical bond between the CNT and a functional molecule. beilstein-journals.org The ethynyl group of this compound is a reactive moiety that can participate in various coupling reactions, making it a suitable candidate for the covalent functionalization of CNTs.

While direct studies involving this compound for CNT functionalization are not extensively detailed in the provided context, the principles of exohedral functionalization can be applied. beilstein-journals.org This process modifies the outer sidewall of the CNTs. The reaction could proceed through mechanisms such as cycloaddition reactions or coupling to previously introduced functional groups on the CNT surface, such as carboxylic acids. The trifluoromethyl group would then be tethered to the CNT surface, potentially altering its electronic properties, solubility, and dispersibility in various solvents. tuengr.com The introduction of such fluorinated groups can enhance the lipophilicity of the CNTs. chemimpex.com

Table 2: Carbon Nanotube Functionalization Strategies

| Functionalization Strategy | Description | Potential Role of this compound |

|---|---|---|

| Covalent Functionalization | Formation of a chemical bond between the CNT and the functional molecule. beilstein-journals.org | The ethynyl group can react with functional groups on the CNT surface. |

| Exohedral Functionalization | Modification of the external sidewall of the CNT. beilstein-journals.org | Attachment of the this compound molecule to the outer surface. |

| Non-covalent Functionalization | Physical adsorption or wrapping of molecules on the CNT surface. | The aromatic ring could interact with the CNT surface via π-π stacking. |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of novel organic materials with specific optical and electronic properties is essential for advancing organic light-emitting diode (OLED) and optoelectronic device technologies. The incorporation of fluorine atoms into organic molecules can significantly influence their electronic structure and intermolecular interactions, making fluorinated compounds like this compound attractive for these applications.

Optical Waveguide Behavior Relationships

Recent research has focused on establishing relationships between the molecular structure of organic compounds and their ability to act as optical waveguides. rsc.org Linear bisethynylbenzenes, which share structural similarities with derivatives of this compound, have been synthesized and studied for their optical waveguiding properties. rsc.org

It has been observed that the presence of trifluoromethyl groups on the core benzene (B151609) ring promotes the formation of needle-shaped crystals. rsc.org X-ray diffraction studies have revealed that the presence of channels within the crystal structure is concomitant with optical waveguiding behavior. rsc.org This suggests that the specific packing of molecules containing the trifluoromethylphenyl group can create ordered structures capable of guiding light. The planar nature of these compounds, combined with their crystalline morphology, allows them to exhibit photoluminescence and function as optical waveguides with low optical loss coefficients. rsc.org

Table 3: Structure-Property Relationships in Optical Waveguides

| Molecular Feature | Influence on Crystal Structure | Optical Property |

|---|---|---|

| Trifluoromethyl groups in the core benzene | Promotes the formation of needle-shaped crystals. rsc.org | Contributes to optical waveguiding behavior. rsc.org |

| Methoxy groups in the core benzene | Leads to the formation of amorphous supramolecular aggregates. rsc.org | Generally less favorable for waveguiding. rsc.org |

| Presence of channels in the crystal structure | - | Concomitant with optical waveguiding behavior. rsc.org |

Specialty Chemicals Development

This compound serves as a key intermediate in the synthesis of various specialty chemicals. chemimpex.comchemimpex.com Its unique combination of a reactive ethynyl group and a stabilizing, electron-withdrawing trifluoromethyl group makes it a versatile building block for creating complex molecular architectures. chemimpex.comchemimpex.com

The trifluoromethyl group imparts several beneficial properties to the resulting specialty chemicals. It can enhance chemical stability, improve efficacy, and increase lipophilicity, which is a valuable characteristic in the development of agrochemicals and pharmaceuticals. chemimpex.comchemimpex.com The presence of fluorine can also lead to unique electronic properties and enhanced biological activity. chemimpex.com Consequently, this compound is utilized by researchers and chemical manufacturers in the development of a range of specialty products, including advanced polymers and active ingredients for agrochemical formulations. chemimpex.comchemimpex.com

Applications in Medicinal Chemistry and Agrochemicals

Drug Discovery and Development

The utility of 1-Ethynyl-4-(trifluoromethyl)benzene in drug discovery is multifaceted, ranging from the synthesis of fluorinated compounds with improved biological properties to its use as a structural component in complex drug candidates.

The introduction of fluorine atoms, particularly as a trifluoromethyl (CF3) group, into drug molecules is a widely used strategy to enhance their biological activity. The trifluoromethyl group can improve a compound's metabolic stability, increase its binding affinity to target proteins, and enhance its ability to cross cell membranes. sigmaaldrich.com

Research has demonstrated that this compound is a key reactant in the synthesis of various biologically active molecules. For instance, it is used in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds, to create more complex fluorinated molecules. wikipedia.org This reaction is employed in the synthesis of kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. ed.ac.uk The 4-(trifluoromethyl)phenyl group from this starting material is often a key feature in the final active compound, contributing to its therapeutic effect.

The ethynyl (B1212043) group of this compound provides a reactive site for various chemical transformations, allowing for its incorporation into larger, more complex molecular structures. This makes it an essential building block in the synthesis of novel therapeutic agents. sigmaaldrich.com

One of the primary applications of this compound is in Sonogashira cross-coupling reactions. wikipedia.org This reaction allows for the connection of the ethynyl group with aryl or vinyl halides, leading to the formation of complex structures that are scaffolds for new drugs. For example, this methodology has been used in the synthesis of potential treatments for psoriasis and acne, as well as nicotinic receptor agonists. wikipedia.org

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another area where this compound is utilized. This efficient and versatile reaction is used to create triazole-containing compounds, which are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties. nih.govnih.gov

The trifluoromethyl group plays a critical role in modulating the physicochemical properties of drug candidates, particularly their lipophilicity (the ability to dissolve in fats and lipids) and bioavailability (the proportion of a drug that enters the circulation and is able to have an active effect).

The high electronegativity of the fluorine atoms in the trifluoromethyl group can significantly influence a molecule's electronic properties and stability. beilstein-journals.org This group is known to increase lipophilicity, which can enhance a drug's ability to permeate biological membranes and reach its target site within the body. beilstein-journals.org

The following table illustrates the impact of the trifluoromethyl group on the lipophilicity of a molecule, as measured by the partition coefficient (LogP). A higher LogP value indicates greater lipophilicity.

| Compound | Structure | LogP Value (Predicted) |

| Ethynylbenzene | C8H6 | 2.33 |

| This compound | C9H5F3 | 3.52 |

Data sourced from chemical property databases.

This increase in lipophilicity can lead to improved absorption and distribution of the drug in the body, ultimately enhancing its bioavailability. sigmaaldrich.com

Agrochemical Research

The trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides and fungicides. beilstein-journals.org Approximately 15% of pesticides contain at least one fluorine atom, with the trifluoromethyl group being the most prevalent fluorinated substituent. beilstein-journals.org The inclusion of this group can lead to increased efficacy and better performance of the active ingredient.

While specific examples of large-scale agrochemicals synthesized directly from this compound are not extensively detailed in publicly available research, its role as a building block for trifluoromethyl-containing aromatic compounds is of significant interest to agrochemical developers. The principles that make it valuable in medicinal chemistry, such as its ability to participate in coupling reactions and the beneficial properties conferred by the trifluoromethyl group, are equally applicable in the design of new pesticides. For instance, novel triazole derivatives, which can be synthesized using alkyne precursors like this compound, have shown promise as potent antifungal agents for crop protection. frontiersin.org

Environmental Fate and Analytical Studies of Fluorinated Compounds

Environmental Systems Behavior of Fluorinated Compounds

The environmental behavior of fluorinated aromatic compounds is largely dictated by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. wikipedia.org This inherent stability means that compounds like 1-Ethynyl-4-(trifluoromethyl)benzene are highly resistant to natural degradation processes. numberanalytics.com Consequently, organofluorine compounds can persist in the environment for extended periods, leading to potential bioaccumulation and long-range transport. wikipedia.orgnumberanalytics.com

Heavily fluorinated chemicals are known to be highly persistent, and some, like perfluorooctane (B1214571) sulfonate (PFOS), are recognized as global contaminants. societechimiquedefrance.fr The trifluoromethyl (-CF3) group, in particular, is exceptionally stable and recalcitrant to defluorination. researchgate.net Research into the environmental fate of these substances often uses model compounds to understand their partitioning in soil and water, mobility in groundwater, and potential to enter the food chain. numberanalytics.comscholaris.ca Due to its defined structure, this compound serves as a useful compound for studying the environmental pathways and impacts of this class of chemicals. societechimiquedefrance.fryork.ac.uk

Table 1: Physicochemical Properties of this compound

Degradation Pathways and Impact Assessment

The degradation of fluorinated aromatic compounds in the environment is a slow process, often limited by the stability of the C-F bond. nih.gov Microbial degradation, a primary mechanism for breaking down many organic pollutants, is significantly hindered for highly fluorinated substances. mdpi.comnih.gov

For aromatic compounds with a trifluoromethyl group, biodegradation pathways, when they do occur, typically initiate an attack on other parts of the molecule, such as the aromatic ring or other functional groups, rather than directly cleaving the C-F bonds. mdpi.comresearchgate.net Aerobic degradation of fluoroaromatics often proceeds via oxygenase-dependent reactions that can eventually lead to defluorination. researchgate.net However, the trifluoromethyl group itself is generally preserved during the initial stages of metabolism. researchgate.net

Photodegradation can also contribute to the transformation of these compounds. confex.com Studies on trifluoromethyl-substituted phenols have shown that photolysis can lead to the formation of trifluoroacetic acid (TFA), a highly persistent and water-soluble compound, and the release of fluoride (B91410) ions. confex.comcollectionscanada.ca The specific degradation products and their yields can be influenced by environmental conditions such as pH and the presence of other substances. collectionscanada.ca The persistence of these degradation products, like TFA, is a significant concern as they have no known natural degradation pathways and can accumulate in aquatic systems. collectionscanada.ca

The environmental impact assessment of compounds like this compound must therefore consider not only the parent compound's persistence but also the formation of stable and potentially toxic fluorinated metabolites. nih.govacs.org

Conclusion and Future Research Directions

Current Challenges in Synthesis and Application

Despite its utility, the synthesis and application of 1-ethynyl-4-(trifluoromethyl)benzene are not without their hurdles. These challenges primarily revolve around the efficiency and scalability of synthetic routes and the stability of the compound and its derivatives.

The most common method for synthesizing this compound is the Sonogashira coupling reaction, typically involving an aryl halide like 4-iodobenzotrifluoride (B1294960) and a protected acetylene (B1199291), followed by deprotection. While generally effective, this method presents several challenges. One significant issue is the development of highly efficient and robust catalyst systems. Traditional palladium-phosphine catalysts can be sensitive to air and moisture, and their cost can be a limiting factor for large-scale industrial synthesis. researchgate.net Furthermore, achieving high yields and purity can be complicated by side reactions, such as the homocoupling of the alkyne. rsc.org Copper-free Sonogashira coupling protocols are being explored to mitigate some of these issues, but their broad applicability and efficiency for this specific substrate are still under investigation. nih.gov

Another challenge lies in the stability and purification of this compound. Terminal alkynes can be prone to oxidation and polymerization, especially in the presence of trace metals or upon exposure to air and light. nih.gov This instability can complicate purification and storage, potentially leading to lower yields and the need for rigorous purification techniques like chromatography, which may not be ideal for industrial-scale production.

In terms of application, a key challenge is controlling the regioselectivity and stereoselectivity in subsequent reactions involving the ethynyl (B1212043) group. While the ethynyl moiety is a versatile functional handle for reactions like click chemistry and polymerizations, achieving precise control over the orientation of substituents in the resulting products can be difficult, which is crucial for applications in areas like nonlinear optics and pharmaceuticals.

| Challenge | Description | Key Considerations |

| Synthetic Efficiency | Optimizing reaction conditions for high yield and purity in Sonogashira coupling. | Catalyst selection, solvent effects, prevention of side reactions (e.g., homocoupling). |